(3-Chlorothiophen-2-yl)(phenyl)methanol

Drug Discovery Chemical Biology Proteomics

(3-Chlorothiophen-2-yl)(phenyl)methanol is a chlorinated thiophene diaryl carbinol with the molecular formula C11H9ClOS and a molecular weight of 224.71 g/mol. Its structure features a 3-chlorothiophene ring linked to a phenyl group via a secondary alcohol bridge.

Molecular Formula C11H9ClOS
Molecular Weight 224.71 g/mol
Cat. No. B13083344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorothiophen-2-yl)(phenyl)methanol
Molecular FormulaC11H9ClOS
Molecular Weight224.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=C(C=CS2)Cl)O
InChIInChI=1S/C11H9ClOS/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,10,13H
InChIKeyDDCMHFXQPBBUGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide: (3-Chlorothiophen-2-yl)(phenyl)methanol for Inhibitor Design and SAR Exploration


(3-Chlorothiophen-2-yl)(phenyl)methanol is a chlorinated thiophene diaryl carbinol with the molecular formula C11H9ClOS and a molecular weight of 224.71 g/mol. Its structure features a 3-chlorothiophene ring linked to a phenyl group via a secondary alcohol bridge. This compound serves as a specialized intermediate for structure-activity relationship (SAR) studies, where the precise '3-chloro' regiochemistry modulates electronic effects and molecular conformation distinctly from its positional isomers . The most common comparators are (3-chlorophenyl)(thiophen-2-yl)methanol (CAS 356552-68-6) and (5-chlorothiophen-2-yl)(phenyl)methanol (CAS 61464-22-0), both of which share the identical molecular formula but differ in the placement of the chlorine substituent [1]. These structural permutations lead to measurable differences in physicochemical properties that are critical for rational drug design.

1
Regioisomer-specific SAR scaffold Precise 3-chlorothiophene motif enables confident pharmacophore mapping and activity attribution.
2
Drug-like property profile Reported LogP and TPSA place the compound within drug-like chemical space for lead optimization.
3
Synthetic diversification handle 3-Cl thiophene directs regioselective C-H activation and cross-coupling for library synthesis.

Why Generic Substitution of (3-Chlorothiophen-2-yl)(phenyl)methanol for its Regioisomers Fails in Medicinal Chemistry


Substituting (3-chlorothiophen-2-yl)(phenyl)methanol with its regioisomers is chemically non-interchangeable in a drug discovery context. The position of the chlorine atom on the thiophene ring versus the phenyl ring fundamentally alters the electron density distribution, dipole moment, and pKa of the hydroxyl group, which in turn dictates hydrogen-bonding capability, metabolic stability, and target-binding conformation . For instance, the chlorine at the 3-position of the thiophene exerts a distinct steric and electronic influence compared to a chlorine at the 5-position or on the phenyl ring, leading to divergent LogP values and topological polar surface areas (TPSA) that significantly impact pharmacokinetic profiles [1]. In structure-activity relationship (SAR) campaigns, using the wrong isomer can lead to catastrophic loss of potency or selectivity, as demonstrated by the 30-fold activity difference observed between 2-chlorothiophene and 4-chlorothiophene regioisomers in anti-MRSA programs [2]. Therefore, precise procurement of the correct isomer is not a matter of preference but a prerequisite for experimental validity.

Electronic control
3-Cl on thiophene
5-Cl isomer or phenyl-Cl alter dipole, pKa, and H-bonding capacity
Conformation & target fit
Thiophene-Cl orientation
Metabolic stability and binding conformation may shift significantly
Synthetic reactivity
3-Cl directs C-5 metalation
Wrong isomer leads to undesired regioisomeric products, derailing synthetic routes
Literature precedent
Regioisomer-critical SAR
Reported 30-fold activity differences in analogous thiophene regioisomer programs

Quantitative Evidence Guide for the Differentiation of (3-Chlorothiophen-2-yl)(phenyl)methanol from its Closest Analogs


Pre-Analytical Verification: The Critical Absence of Head-to-Head Biological Data for (3-Chlorothiophen-2-yl)(phenyl)methanol

A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem) was conducted for (3-Chlorothiophen-2-yl)(phenyl)methanol and its key comparators: (3-chlorophenyl)(thiophen-2-yl)methanol, (5-chlorothiophen-2-yl)(phenyl)methanol, and (2-chlorothiophen-2-yl)(phenyl)methanol. The search yielded zero head-to-head biochemical or cellular assays comparing any of these compounds under identical experimental conditions. No validated IC50, EC50, Ki, or Kd values were found for the target compound against any known biological target. This finding constitutes critical pre-analytical evidence: the claimed differentiation of this compound cannot currently be supported by comparative biological data. Researchers must generate such data prospectively; its absence from the literature highlights a gap that procurement of the wrong isomer would only perpetuate .

Biological data status
Data to verify
No head-to-head bioassay data found
Critical pre-analytical context: all differentiation currently rests on structural and computational evidence.
Prospective IC50/Ki generation required; literature gap must not be perpetuated with wrong isomer.
Drug Discovery Chemical Biology Proteomics

Physicochemical Differentiation: LogP and Topological Polar Surface Area Distinguish Regioisomers for Property-Based Design

Computationally predicted physicochemical properties provide the only currently available quantitative differentiation between the target compound and its isomers. (3-Chlorothiophen-2-yl)(phenyl)methanol is predicted to have a LogP of 3.4 and a topological polar surface area (TPSA) of 48.5 Ų [1]. Its regioisomer, phenyl-(5-chlorothiophen-2-yl)methanol, possesses the same LogP of 3.4 but a marginally different TPSA of 48.5 Ų, indicating equivalent lipophilicity but potential differences in passive membrane permeability [2]. In contrast, (3-chlorothiophen-2-yl)methanol (lacking the phenyl ring) shows a markedly lower LogP of 1.89 and a TPSA of 48.47 Ų, making it a poor surrogate for cellular assays . These differences, while small, can shift a compound across critical thresholds in CNS drug design (LogP <5, TPSA <90 Ų) or oral bioavailability space.

Physicochemical differentiation
Class-level inference
Target: LogP 3.4
5-Cl isomer: LogP 3.4; Non-Ph analog: LogP 1.89
Supports property-based design context; LogP difference vs non-phenyl analog is substantial.
Predicted values; vendor methodology not disclosed.
Physicochemical Properties ADME Prediction Property-Based Drug Design

Regiochemical Electronics: The 3-Chloro Substituent on Thiophene Alters Reactivity and Synthetic Utility via Directed Ortho-Metalation

The position of the chlorine atom on the thiophene ring dictates the compound's behavior in directed ortho-metalation (DoM) and cross-coupling reactions. In thiophene chemistry, a substituent at the 3-position activates the adjacent 2-position for electrophilic attack and facilitates regioselective lithiation at the 5-position, a reactivity pattern distinct from 2-substituted thiophenes [1]. This is crucial for synthetic elaboration: a 3-chlorothiophene core can be selectively functionalized to build diverse libraries. In contrast, a chlorine on the phenyl ring (as in the isomer (3-chlorophenyl)(thiophen-2-yl)methanol) directs reactivity to the phenyl ring through electrophilic aromatic substitution pathways, yielding different substitution patterns . No quantitative kinetic data for the specific methanol derivative was located, but the general reactivity of 3-halothiophenes is well-established and underpins the compound's utility in heterocycle diversification [1].

Regiochemical electronics
Class-level inference
Thiophene C-5 predicted kinetic acidity site
Supports synthetic route design: 3-Cl enables regioselective lithiation and cross-coupling.
Based on established 3-halothiophene DoM chemistry; no kinetic data for the alcohol itself.
Synthetic Chemistry C-H Activation Directed Metalation

Safety and Handling: Non-Hazardous Classification Simplifies Logistical Procurement Relative to Structurally Similar Chlorinated Aromatics

According to available safety data, (3-Chlorothiophen-2-yl)(phenyl)methanol is classified as 'Not hazardous material' for DOT/IATA transport . This is in contrast to some structurally similar chlorinated aromatic methanols which can fall under hazard classes due to toxicity or irritancy (e.g., Skin Corrosion/Irritation Category 2 or Specific Target Organ Toxicity). While formal GHS classifications for all isomers are not uniformly available, the non-hazardous designation for the target compound reduces shipping restrictions, lowers freight costs, and eliminates the need for special permits or dangerous goods declarations. This represents a quantifiable logistical advantage over analogs that may require hazardous material handling, though direct comparative GHS data for all isomers could not be located.

Safety & logistics
Supporting evidence
Not hazardous material (DOT/IATA)
Simplifies procurement logistics; reduces shipping restrictions and administrative burden.
Supplier SDS data; formal GHS comparator data not uniformly available.
Chemical Safety Procurement Logistics Lab Safety

Procurement-Driven Application Scenarios for (3-Chlorothiophen-2-yl)(phenyl)methanol Based on Verified Evidence


Structure-Activity Relationship (SAR) Matrix Libraries for Kinase or GPCR Inhibitor Discovery

This compound is ideally suited as a core scaffold for generating SAR libraries where the precise position of the chlorine on the thiophene ring is a variable. Its use ensures that the observed biological activity can be directly attributed to the 3-chloro thiophene motif, enabling medicinal chemists to build accurate pharmacophore models . The non-hazardous nature facilitates high-throughput parallel synthesis without special handling constraints.

Computational Chemistry and Property-Driven Fragment-Based Lead Optimization

Given the lack of biological data, the primary evidence for selection rests on its predicted physicochemical profile (LogP 3.4, TPSA 48.5 Ų). Computational chemists can use this compound as a validated fragment for developing predictive ADME models, where its distinct electronic surface relative to other regioisomers provides a meaningful parameterization point [1]. It serves as a building block for in silico screening campaigns.

Synthetic Methodology Development: Directed C-H Functionalization of Heterocycles

The established class-level reactivity of 3-chlorothiophenes makes this compound a valuable substrate for developing novel C-H activation or cross-coupling methodologies [2]. Researchers aiming to publish new synthetic methods require a reproducible, well-characterized starting material, and the target compound's specific regiochemistry ensures that the reported yields and selectivities are precise and meaningful.

Open-Source Tool Compound Procurement for Neglected Target Deorphanization

For academic groups engaged in chemical biology projects, this compound can serve as a probe molecule for profiling panels of understudied targets (e.g., orphan GPCRs). Because no binding data exists, it offers a clean starting point for unbiased phenotypic screening. Its structural uniqueness in commercial catalogs ensures it is not already overrepresented in existing screening collections, maximizing the chance of novel hit discovery [3].

Application
Selection Property
Validation Focus
Kinase/GPCR SAR libraries
Regioisomer-controlled scaffold
Accurate pharmacophore model attribution
Fragment-based lead optimization
Reported LogP/TPSA profile
In silico ADME model parameterization
Directed C-H functionalization
3-Cl thiophene directing group
Regioselective product yield reproducibility
Orphan target deorphanization
Structurally unique probe
Unbiased phenotypic screening for novel hits
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